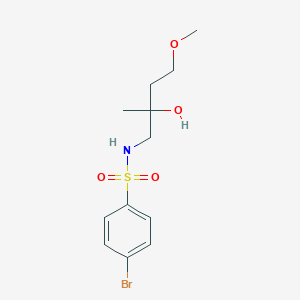

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound features a bromine atom, a hydroxy group, a methoxy group, and a methyl group attached to a butyl chain, which is further connected to a benzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 2-hydroxy-4-methoxy-2-methylbutylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, usually in the presence of a base like triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of the corresponding hydrogenated compound.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide typically involves the reaction of brominated aromatic compounds with appropriate amines and sulfonyl chlorides. The structural characterization is often performed using techniques such as X-ray crystallography, which provides insights into the compound's molecular geometry and interactions.

Key Structural Features

- Molecular Formula : C15H20BrNO3S

- Crystallographic Data : The compound exhibits a triclinic structure with specific angles and dimensions that influence its reactivity and interactions with biological targets.

Biological Activities

Recent research has highlighted the significant biological activities of this compound, particularly its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Studies have shown that certain derivatives of benzenesulfonamides exhibit selective inhibition against cancer cell lines, including:

- Triple-Negative Breast Cancer (TNBC) : Compounds derived from this sulfonamide have demonstrated significant inhibitory effects on TNBC cell lines (e.g., MDA-MB-231) with IC50 values ranging from 1.52 to 6.31 μM. The selectivity ratio against normal cell lines was noted to be as high as 17.5 times .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells .

Antimicrobial Activity

The compound also shows promising antibacterial properties:

- Inhibition of Bacterial Growth : Derivatives like 4e, 4g, and 4h have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .

- Anti-Biofilm Activity : These compounds have also exhibited potential in inhibiting biofilm formation, which is critical in managing chronic bacterial infections.

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies indicate that these sulfonamide derivatives possess favorable pharmacokinetic profiles, suggesting their viability for further development as therapeutic agents .

Case Studies

Several case studies have been documented regarding the applications of this compound:

-

Case Study on Breast Cancer Treatment :

- A study evaluated the anti-proliferative effects of various sulfonamide derivatives on breast cancer cell lines. The most active compound showed a significant increase in apoptosis markers compared to controls.

- Results indicated a promising pathway for developing targeted therapies for TNBC using these compounds.

-

Case Study on Antibacterial Efficacy :

- Research focused on the antibacterial properties of sulfonamide derivatives against clinical isolates. The findings underscored their potential role in treating resistant bacterial strains due to their dual action against both bacterial growth and biofilm formation.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their growth inhibition or death. Additionally, the compound’s functional groups may interact with other biological targets, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide

- 4-bromo-N-(2-methoxyethyl)benzenesulfonamide

- 4-bromo-N-(2-methylbutyl)benzenesulfonamide

Uniqueness

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the butyl chain, which can influence its reactivity and biological activity. The combination of these functional groups with the sulfonamide moiety provides a distinct chemical profile that can be leveraged in various applications.

Biologische Aktivität

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide is a sulfonamide compound characterized by its unique functional groups, including a bromine atom, hydroxy group, and methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H18BrNO4S

- Molecular Weight : 353.25 g/mol

The presence of the hydroxy and methoxy groups enhances its reactivity and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. By inhibiting enzymes involved in this pathway, the compound can disrupt microbial growth. Additionally, the sulfonamide moiety may interact with other biological targets, contributing to its overall pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in cellular models. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against infections caused by resistant strains .

- Pharmacokinetics : Research utilizing multi-spectroscopic techniques has provided insights into the binding interactions between the compound and human serum albumin (HSA). The binding constant was found to be moderate to strong, indicating favorable pharmacokinetic properties that could enhance its therapeutic efficacy .

- Toxicological Assessment : Preliminary assessments revealed no mutagenicity associated with the compound; however, potential hepatotoxicity was noted at higher concentrations. These findings underscore the importance of further toxicological evaluations to establish safety profiles .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO4S/c1-12(15,7-8-18-2)9-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14-15H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCWBWULSBTMMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNS(=O)(=O)C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.